2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide
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Overview
Description
2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide typically involves multiple stepsCommon reaction conditions include the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-Fluorobenzyl [6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide include other triazino[5,6-D][3,1]benzoxazepine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS/c1-15-10-12-16(13-11-15)22-26-20-9-5-3-7-18(20)21-23(30-22)27-24(29-28-21)31-14-17-6-2-4-8-19(17)25/h2-13,22,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLJVXSSKBMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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